
2,3,4,5,6-Pentafluoro-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6-Pentafluoro-N,N-dimethylbenzamide is a fluorinated benzamide derivative with the molecular formula C9H6F5NO This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and a dimethylamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluoro-N,N-dimethylbenzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5,6-Pentafluoro-N,N-dimethylbenzamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Substituted benzamides with various functional groups.
Reduction: N,N-dimethyl-2,3,4,5,6-pentafluoroaniline.
Oxidation: Oxidized derivatives, though less common.
Applications De Recherche Scientifique
2,3,4,5,6-Pentafluoro-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3,4,5,6-Pentafluoro-N,N-dimethylbenzamide is primarily influenced by the presence of fluorine atoms, which enhance its stability and reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,5,6-Pentafluorobenzamide
- 2,3,4,5,6-Pentafluoroaniline
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 2,3,4,5,6-Pentafluorotoluene
Uniqueness
2,3,4,5,6-Pentafluoro-N,N-dimethylbenzamide is unique due to the presence of both the pentafluorobenzene ring and the dimethylamide group. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
118251-86-8 |
|---|---|
Formule moléculaire |
C9H6F5NO |
Poids moléculaire |
239.14 g/mol |
Nom IUPAC |
2,3,4,5,6-pentafluoro-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H6F5NO/c1-15(2)9(16)3-4(10)6(12)8(14)7(13)5(3)11/h1-2H3 |
Clé InChI |
XVXCFRGPLFBMEH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=C(C(=C(C(=C1F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




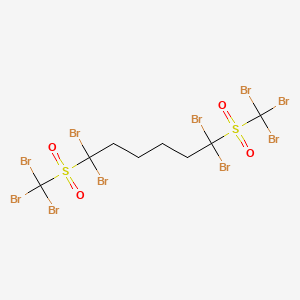




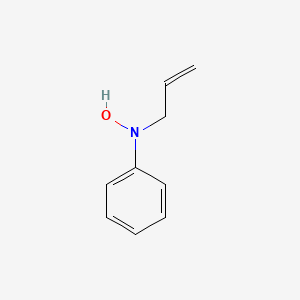
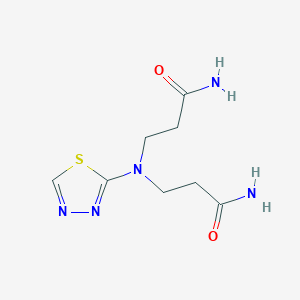
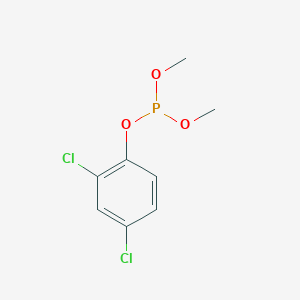

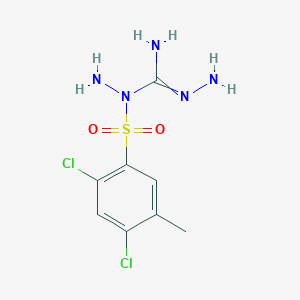
![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine](/img/structure/B14285542.png)
![1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285546.png)
